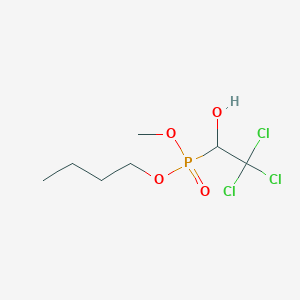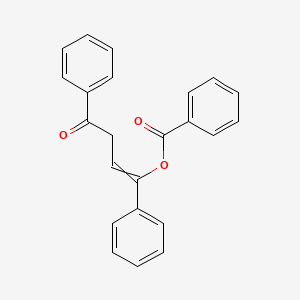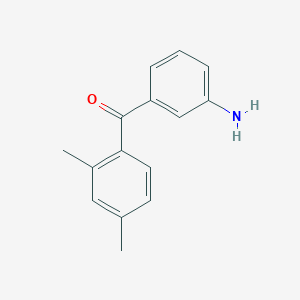
3,5-Dihydroxyphenyl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxyphenyl 2-(acetyloxy)benzoate is a chemical compound with the molecular formula C15H12O6. It is known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both hydroxyl and acetyloxy functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyphenyl 2-(acetyloxy)benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
3,5-Dihydroxybenzoic acid+Acetic anhydrideH2SO43,5-Dihydroxyphenyl 2-(acetyloxy)benzoate+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxyphenyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted phenyl benzoates.
Scientific Research Applications
3,5-Dihydroxyphenyl 2-(acetyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxyphenyl 2-(acetyloxy)benzoate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These interactions can modulate biological pathways and contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzoic acid: Lacks the acetyloxy group, making it less reactive in certain reactions.
2-Acetoxybenzoic acid (Aspirin): Contains a single hydroxyl group and is widely used as an analgesic and anti-inflammatory drug.
Uniqueness
3,5-Dihydroxyphenyl 2-(acetyloxy)benzoate is unique due to the presence of both hydroxyl and acetyloxy groups, which enhance its reactivity and potential applications in various fields. Its dual functionality allows for diverse chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62218-10-4 |
|---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C15H12O6/c1-9(16)20-14-5-3-2-4-13(14)15(19)21-12-7-10(17)6-11(18)8-12/h2-8,17-18H,1H3 |
InChI Key |
CXXIOWFWYUKJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-[(4-aminobutyl)amino]butanoic acid](/img/structure/B14558707.png)
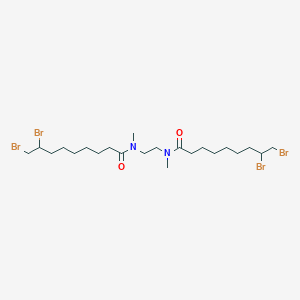
![8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-YL]octan-1-amine](/img/structure/B14558713.png)

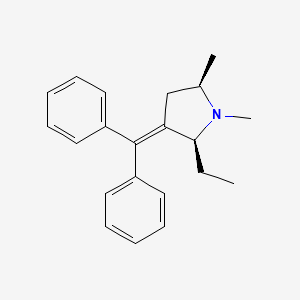
![(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B14558735.png)
![2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione](/img/structure/B14558738.png)
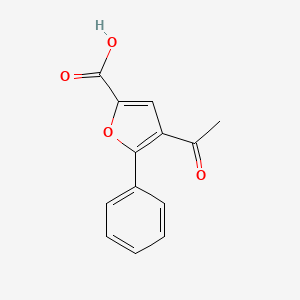
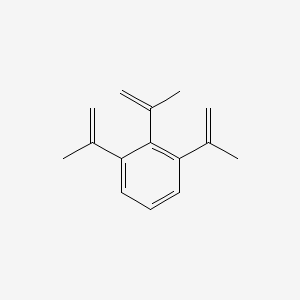
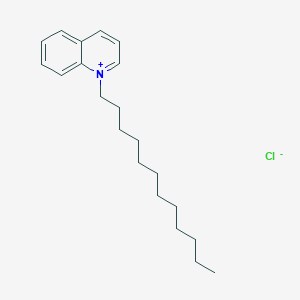
![4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate](/img/structure/B14558766.png)
